molecular formula C13H18Br2N2O B12704527 3-Hydroxydemethylbromhexine, cis- CAS No. 18749-55-8

3-Hydroxydemethylbromhexine, cis-

Cat. No.: B12704527
CAS No.: 18749-55-8
M. Wt: 378.10 g/mol
InChI Key: ZZMWKUPIRQLVNP-MNOVXSKESA-N
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Description

3-Hydroxydemethylbromhexine, cis- (abbreviated here as cis-3-HDMB; also referred to as (Z)-3-HDMB) is a minor metabolite of bromhexine, a synthetic derivative of the alkaloid vasicine, widely used as a mucolytic agent. This compound arises from the hepatic biotransformation of bromhexine via demethylation and hydroxylation at the 3-position of the cyclohexane ring, resulting in a cis-configuration of substituents . Structurally, it features a hydroxyl group and a brominated aromatic ring system, with stereochemistry playing a critical role in its pharmacological and metabolic behavior.

Cis-3-HDMB is less prevalent in human plasma compared to its trans-isomer (E-3-HDMB) and other major metabolites like ambroxol (E-4-HDMB), which is pharmacologically active and commercially utilized . The synthesis of such cis-isomers typically involves stereospecific reactions, such as those described for N-Boc-protected intermediates in heterocyclic chemistry (e.g., TsCl-mediated tosylation in pyridine at low temperatures) .

Properties

CAS No.

18749-55-8

Molecular Formula

C13H18Br2N2O

Molecular Weight

378.10 g/mol

IUPAC Name

(1S,3R)-3-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol

InChI

InChI=1S/C13H18Br2N2O/c14-9-4-8(13(16)12(15)5-9)7-17-10-2-1-3-11(18)6-10/h4-5,10-11,17-18H,1-3,6-7,16H2/t10-,11+/m1/s1

InChI Key

ZZMWKUPIRQLVNP-MNOVXSKESA-N

Isomeric SMILES

C1C[C@H](C[C@H](C1)O)NCC2=C(C(=CC(=C2)Br)Br)N

Canonical SMILES

C1CC(CC(C1)O)NCC2=C(C(=CC(=C2)Br)Br)N

Origin of Product

United States

Preparation Methods

The synthesis of 3-Hydroxydemethylbromhexine, cis- involves the demethylation of bromhexine followed by hydroxylation. Industrial production methods may involve the use of catalytic processes to enhance yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Cis- vs. Trans-Isomers of 3-Hydroxydemethylbromhexine

The stereochemistry of 3-HDMB significantly influences its biological and physicochemical properties:

Property cis-3-HDMB (Z) trans-3-HDMB (E) References
Metabolic Prevalence Minor metabolite Major metabolite
Stereochemical Stability Likely lower thermal stability (inferred from pyrolysis studies on analogous cis/trans isomers) Higher stability under similar conditions
Biological Activity Limited data; presumed lower mucolytic efficacy compared to ambroxol Not directly active but may influence pharmacokinetics

Key Insight : The cis-isomer’s spatial configuration may hinder interactions with enzymatic targets or receptors, reducing its therapeutic relevance compared to trans-isomers.

Other Bromhexine Metabolites

Bromhexine undergoes extensive metabolism, yielding compounds with varying hydroxylation positions and stereochemistry:

Compound Hydroxylation Position Configuration Biological Role References
Ambroxol (E-4-HDMB) 4-position Trans Potent mucolytic agent
Z-4-HDMB 4-position Cis Minor metabolite
Debrominated Metabolites N/A N/A Formed via debromination; unknown activity

Structural Implications : The 4-position hydroxylation in ambroxol enhances its surfactant-like activity in the respiratory tract, whereas 3-hydroxylated derivatives like cis-3-HDMB lack comparable efficacy.

Related Alicyclic Compounds with Cis/Trans Isomerism

Comparative data from structurally analogous compounds highlight the broader impact of stereochemistry:

Compound Isomer Type Key Difference References
4-MCHM (4-Methylcyclohexanemethanol) Cis vs. Trans Cis-isomers exhibit higher water solubility and faster environmental degradation
Myrtanol Cis vs. Trans Cis-isomers undergo slower pyrolysis and isomerization
Pt Complexes Cis-configuration Altered reaction kinetics with nucleophiles (e.g., dimethylamine)

General Trend : Cis-isomers often demonstrate distinct solubility, stability, and metabolic profiles compared to trans-forms, consistent with the behavior inferred for cis-3-HDMB.

Research Findings and Data Tables

Table 1. Physicochemical and Metabolic Properties of Bromhexine Metabolites

Compound Molecular Formula Molecular Weight (g/mol) Metabolic Pathway Plasma Prevalence
cis-3-HDMB C₁₃H₁₈BrNO₂* ~316.2 (estimated) Hydroxylation, demethylation Minor
trans-3-HDMB C₁₃H₁₈BrNO₂ ~316.2 Hydroxylation, demethylation Major
Ambroxol (E-4-HDMB) C₁₃H₁₈Br₂N₂O 378.1 Hydroxylation, demethylation Major

*Note: Exact molecular weights are extrapolated from bromhexine’s structure (C₁₄H₂₀Br₂N₂) with adjustments for demethylation (-CH₃) and hydroxylation (+OH).

Table 2. Environmental and Kinetic Comparisons of Cis/Trans Isomers

Compound Isomer Key Property Observation
4-MCHM Cis Water solubility 2.1 g/L (vs. 1.3 g/L for trans)
Myrtanol Cis Pyrolysis onset temperature 400 °C (vs. 475 °C for trans)
Pt Complexes Cis Reaction rate with HNMe₂ 2.5x faster than trans

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